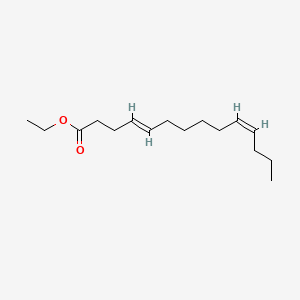

ethyl (4E,10Z)-tetradeca-4,10-dienoate

Description

Properties

Molecular Formula |

C16H28O2 |

|---|---|

Molecular Weight |

252.39 g/mol |

IUPAC Name |

ethyl (4E,10Z)-tetradeca-4,10-dienoate |

InChI |

InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h6-7,12-13H,3-5,8-11,14-15H2,1-2H3/b7-6-,13-12+ |

InChI Key |

XEXAGQPDJKPIIM-NQFDUOLLSA-N |

Isomeric SMILES |

CCC/C=C\CCCC/C=C/CCC(=O)OCC |

Canonical SMILES |

CCCC=CCCCCC=CCCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4E,10Z)-tetradeca-4,10-dienoate typically involves the use of stereoselective reactions to ensure the correct configuration of the double bonds. One common method involves the Wittig reaction, where a phosphorus ylide reacts with an aldehyde to form the desired double bonds . Another approach is the Claisen rearrangement, which is a thermal reaction that rearranges allyl vinyl ethers to form γ,δ-unsaturated carbonyl compounds .

Industrial Production Methods: Industrial production of ethyl (4E,10Z)-tetradeca-4,10-dienoate may involve large-scale synthesis using similar stereoselective methods. The starting materials, such as 5-bromopentan-1-ol, are reacted with acrolein in a Grignard reaction to form key intermediates. These intermediates undergo further reactions, including oxidation and Wittig reactions, to yield the final product .

Types of Reactions:

Oxidation: Ethyl (4E,10Z)-tetradeca-4,10-dienoate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of saturated esters or alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation reactions.

Reduction: Lithium aluminium hydride (LAH) is a typical reducing agent used in these reactions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Saturated esters and alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (4E,10Z)-tetradeca-4,10-dienoate has several applications in scientific research:

Medicine: Research into its potential biological activities and interactions with biological targets is ongoing.

Industry: It is used in the synthesis of pheromone analogs for pest control in agriculture.

Mechanism of Action

The mechanism of action of ethyl (4E,10Z)-tetradeca-4,10-dienoate in biological systems involves its interaction with specific receptors in insects. As a pheromone component, it binds to olfactory receptors in the target species, triggering behavioral responses such as attraction or mating . The molecular pathways involved include signal transduction mechanisms that lead to changes in insect behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Ester Derivatives

Ethyl (4E,10Z)-tetradeca-4,10-dienoate vs. (4E,10Z)-Tetradeca-4,10-dienyl Acetate

Comparison with Polyunsaturated Analogs

The trienoic acid derivative (2E,6E,10Z)-12-hydroxy-10-(hydroxymethyl)-6-methyl-2-(4-methylpent-3-enyl)dodeca-2,6,10-trienoic acid (identified in Bacillus velezensis metabolites) shares conjugated double bonds but differs in functional groups (carboxylic acid vs. ester) and chain length .

Key Insight: The trienoic acid’s polar groups enhance solubility in aqueous environments, broadening its biological applicability compared to the lipophilic ethyl ester .

Isomer-Specific Stability and Activity

The E,Z configuration in ethyl (4E,10Z)-tetradeca-4,10-dienoate is critical for mimicking natural pheromones. Studies on analogous compounds show that deviations in double-bond geometry (e.g., 4E,10E or 4Z,10Z) significantly reduce bioactivity, as seen in pheromone receptor binding assays .

Biological Activity

Ethyl (4E,10Z)-tetradeca-4,10-dienoate, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

Ethyl (4E,10Z)-tetradeca-4,10-dienoate is a polyunsaturated fatty acid derivative characterized by two double bonds located at the 4th and 10th carbon positions. The molecular formula is CHO, and its synthesis typically involves reactions like Wittig olefination or enyne-epoxide reductive coupling.

Synthesis Overview:

- Starting Materials: Commonly derived from fatty acids or esters.

- Key Reactions:

- Wittig reactions to form the diene structure.

- Nickel-catalyzed coupling methods to enhance yield and selectivity.

Antimicrobial Properties

Research indicates that ethyl (4E,10Z)-tetradeca-4,10-dienoate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of Ethyl (4E,10Z)-tetradeca-4,10-dienoate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

Ethyl (4E,10Z)-tetradeca-4,10-dienoate has also been studied for its anti-inflammatory properties. In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest a potential therapeutic role in inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects

A study involving mice subjected to lipopolysaccharide (LPS) induced inflammation showed that treatment with ethyl (4E,10Z)-tetradeca-4,10-dienoate led to a significant decrease in paw edema and systemic inflammation markers compared to control groups.

The biological activities of ethyl (4E,10Z)-tetradeca-4,10-dienoate can be attributed to its structural features:

- Polyunsaturation: Enhances interaction with biological membranes.

- Functional Groups: The ester group may facilitate interactions with cellular receptors involved in inflammation and immune response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.